Dibenzo[g,p]chrysene
Overview
Description
Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon with a structure consisting of a twisted naphthalene core with four fused benzene rings. It is a compound of interest due to its potential applications in organic electronics and its significant role in environmental carcinogenesis .
Synthesis Analysis
Several methods have been developed to synthesize DBC and its derivatives. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling, which allows for the introduction of various functionalities into the DBC framework . Another method uses superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization of difluoroethenes bearing two biaryl groups . Additionally, a versatile method based on regio- and stereoselective stannyllithiation to diarylacetylenes has been described, which is capable of producing DBC derivatives with both electron-donating and electron-withdrawing groups .
Molecular Structure Analysis
The molecular structure of DBC is characterized by a significant distortion from planarity, with an angle of 27.6 degrees between the outermost rings. This distortion is attributed to atomic overcrowding in the fjord region of the molecule . The twisted nature of DBC affects its electronic properties and has implications for its reactivity and interaction with biological systems.
Chemical Reactions Analysis
The reactivity of DBC and its derivatives is influenced by the presence of functional groups and the twisted conformation of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance intermolecular interactions and affect carrier mobility in electronic applications . The synthesis of active metabolites of DBC, such as diol, dione, and diol epoxide, is also of interest due to their role in carcinogenesis .
Physical and Chemical Properties Analysis
DBC derivatives exhibit ambipolar carrier transport properties with mobility values up to 10^-3 cm^2 V^-1 s^-1 in the amorphous state, indicating their potential for use in electronic devices . The electrochemical and spectroscopic properties of DBC derivatives have been studied, revealing that substituents and the torsion of the naphthalene moiety can influence oxidation potentials, absorption spectra, and photoluminescence10. The compound 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) has been used in red phosphorescent organic light-emitting diodes with a high external quantum efficiency, demonstrating the utility of DBC as a molecular platform for electroactive materials .
Scientific Research Applications
Discotic Liquid Crystals : Dibenzo[g,p]chrysene serves as a core fragment in the preparation of discotic liquid crystals. Its derivatives exhibit charge-transfer interactions that induce columnar mesophase formation, studied using polarizing microscopy and differential scanning calorimetry (Kumar & Varshney, 2002).
Synthetic Methods : Efficient synthetic methods for dibenzo[g,p]chrysene involve superacid- or TiF4-mediated domino Friedel-Crafts-type cyclization of difluoroethenes. This approach allows for the activation of both vinylic and aromatic C-F bonds, forming new C-C bonds (Suzuki et al., 2015).
Organic Light-Emitting Diodes (OLEDs) : Dibenzo[g,p]chrysene derivatives have been used to create red phosphorescent organic light-emitting diodes (PHOLEDs) with high external quantum efficiency. This application suggests dibenzo[g,p]chrysene as a potential platform for molecular electronics (Liu et al., 2017).
Carcinogenicity Studies : Dibenzo[g,p]chrysene has been used in transplacental carcinogenesis studies in mice, highlighting its potential role in developmental toxicology research (Shorey et al., 2012).
Molecular and Electronic Structure Studies : Investigations into the electronic structure and spectrum of dibenzo[g,p]chrysene reveal that it is nonplanar with D2 symmetry, contributing to understanding its optical and electronic properties (Thulstrup et al., 1994).
Synthesis for Carcinogen Study : Dibenzo[g,p]chrysene's synthesis and its derivatives are significant for studying its role as a mutagenic and toxic hydrocarbon. Its metabolic activation leads to DNA-binding metabolites, crucial for understanding its carcinogenic potential (Sharma et al., 2004).
Anode Buffer in Solar Cells : A derivative of dibenzo[g,p]chrysene has been used as an efficient anode buffer in inverted polymer solar cells, improving power conversion efficiency. This highlights its potential in photovoltaic applications (Wang et al., 2019).
Hydrogen-bonded Organic Frameworks : Dibenzo[g,p]chrysene-based hydrogen-bonded organic frameworks have been developed, showing photoconductivity and high BET surface area, indicating their potential in materials science (Suzuki et al., 2020).
Safety And Hazards
Future Directions
DBC has been used as a novel building block for the synthesis of highly crystalline and porous 2D dual-pore COFs . The molecule’s unique structure and properties make it a promising candidate for the synthesis of a large family of highly correlated and ordered 2D COFs with promising optoelectronic properties .
properties
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKQZAEQBGVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172620 | |
Record name | Dibenzo(g,p)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[g,p]chrysene | |
CAS RN |
191-68-4 | |
Record name | Dibenzo[g,p]chrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenzonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[g,p]chrysene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781 | |
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Record name | Dibenzo[g,p]chrysene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dibenzo(g,p)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[g,p]chrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABENZONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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